molecular formula C18H22N2O4 B6058082 Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate

Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate

Cat. No.: B6058082
M. Wt: 330.4 g/mol
InChI Key: RBKAFZOHWIFYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique structure, where two rings are connected through a single carbon atom. The specific structure of this compound includes a diazaspirodecane core, which is known for its rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its rigid spiro structure and the presence of both diazaspirodecane and benzoate groups make it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-19-9-4-7-18(17(19)23)8-10-20(12-18)15(21)13-5-3-6-14(11-13)16(22)24-2/h3,5-6,11H,4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKAFZOHWIFYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC(=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.